molecular formula C8H10O7 B043133 Acetoxyacetic anhydride CAS No. 25769-61-3

Acetoxyacetic anhydride

Cat. No. B043133
CAS RN: 25769-61-3
M. Wt: 218.16 g/mol
InChI Key: REFJMHFIKYREHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetoxyacetic anhydride is a chemical compound with the molecular formula C8H10O7 . It is a derivative of acetic anhydride, which is a crucial polymerization initiator .


Molecular Structure Analysis

The molecular structure of acetoxyacetic anhydride consists of 8 carbon atoms, 10 hydrogen atoms, and 7 oxygen atoms . The exact structure is not provided in the available resources, but it can be inferred from the molecular formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of acetoxyacetic anhydride include a density of 1.3±0.1 g/cm3, a boiling point of 285.7±25.0 °C at 760 mmHg, and a flash point of 123.0±23.2 °C . It also has a molar refractivity of 44.5±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 168.2±3.0 cm3 .

Scientific Research Applications

  • Enhancement of Nuclear Magnetic Resonance (NMR) Spectra : Acetoxyacetic anhydride, particularly in the form of acetic anhydride, has been used to enhance NMR spectra of biomolecules. This enhancement allows for faster and higher-resolution metabolic evaluations, providing critical clinical information (Wilson et al., 2009).

  • Solvent-Free Acetylations Under Microwave Irradiation : A study demonstrated the use of acetic anhydride-pyridine over basic alumina for solvent-free acetylations of hydroxy, thiol, and amino groups under microwave irradiation, which has potential applications for selective acetylations (Paul et al., 2002).

  • Selective and Efficient Acetylation of Alcohols and Amines : Acetoxyacetic anhydride has been used for highly selective and efficient acetylation of alcohols and amines, using NaHSO4SiO2 as a heterogeneous catalyst, which yields excellent results (Das & Thirupathi, 2007).

  • Radiolabeling of Proteins and Viruses : It has been applied in radiolabeling of proteins and viruses in vitro by acetylation, offering a convenient, rapid, and reproducible method without solvent-induced alterations in protein structure and biological activity (Montelaro & Rueckert, 1975).

  • Production of Isomeric Epoxy Anhydrides : The oxidation of certain compounds with peracetic acid in the presence of acetoxyacetic anhydride produces isomeric epoxy anhydrides, which is significant in chemical synthesis (Mil'shtein et al., 1966).

  • Reductive Amination of Aldehydes and Ketones : Sodium triacetoxyborohydride, a derivative of acetoxyacetic anhydride, is used as a mild and selective reducing agent for the reductive amination of aldehydes and ketones, providing higher yields and fewer side products (Abdel-Magid et al., 1996).

  • Thermolysis Applications : Thermolysis of manganese(III) acetate in acetoxyacetic anhydride has been shown to produce succinic anhydride and acetoxyacetic acid, with the enolisation of acetic anhydride being the rate-determining step (Klein, 2010).

properties

IUPAC Name

(2-acetyloxyacetyl) 2-acetyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O7/c1-5(9)13-3-7(11)15-8(12)4-14-6(2)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFJMHFIKYREHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)OC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441070
Record name Acetic acid, (acetyloxy)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoxyacetic anhydride

CAS RN

25769-61-3
Record name Acetic acid, (acetyloxy)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetoxyacetic anhydride
Reactant of Route 2
Reactant of Route 2
Acetoxyacetic anhydride
Reactant of Route 3
Reactant of Route 3
Acetoxyacetic anhydride
Reactant of Route 4
Reactant of Route 4
Acetoxyacetic anhydride
Reactant of Route 5
Reactant of Route 5
Acetoxyacetic anhydride
Reactant of Route 6
Reactant of Route 6
Acetoxyacetic anhydride

Citations

For This Compound
8
Citations
B Krijnen, HB Beverloo, JW Verhoeven… - Journal of the …, 1989 - ACS Publications
… dropwise to 10.9g (50 mmol) of acetoxyacetic anhydride in 60 mL of ether at -78 C. The mixture was kept at -78 C for 2 h, warmed to 0 C within 10 min, and hydrolyzed immediately with …
Number of citations: 48 pubs.acs.org
J Bergman, A Brynolf - Tetrahedron, 1990 - Elsevier
… In connection with these studies we found that acetoxyacetic anhydride readily reacted with 2-aminobenzamide to give 2-acetoxymethyl-4(3H)-quinazolinone, …
Number of citations: 90 www.sciencedirect.com
BM Trost, S Schneider - Journal of the American Chemical Society, 1989 - ACS Publications
… dropwise to 10.9g (50 mmol) of acetoxyacetic anhydride in 60 mL of ether at -78 C. The mixture was kept at -78 C for 2 h, warmed to 0 C within 10 min, and hydrolyzed immediately with …
Number of citations: 60 pubs.acs.org
DE VOGEL - 1983 - search.proquest.com
… than chloro or acetoxyacetic anhydride and thus the acid catalyst cannot protonate these anhydrides to activate them for acylation. If this explanation were correct, the basicity …
Number of citations: 2 search.proquest.com
JR Peterson - 1984 - search.proquest.com
The annulation of a (gamma)-lactone ring onto an alkene by manganese (III) acetate oxidation of a carboxylic acid was investigated. The regioselectivity of addition to unsymmetrically …
Number of citations: 0 search.proquest.com
KD Schmitt - 1973 - search.proquest.com
The semidione radical anion has received considerable attention as a useful spin label in the past ten years. This work has been recently reviewed in some depth (1, 2, 3). The research …
Number of citations: 2 search.proquest.com
GL Larson - 1996 - gelest.com
… -3-acetoxy-2propanone by the reaction of trimethylsilylmethylmagnesium chloride with acetoxyacyl chloride, and in better although still moderate yield with acetoxyacetic anhydride. The …
Number of citations: 2 www.gelest.com
HN Friedlander - 1947 - University of Chicago.
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.